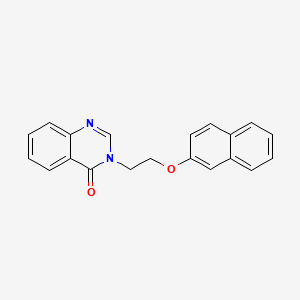
4(3H)-Quinazolinone, 3-(2-(2-naphthalenyloxy)ethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(3H)-Quinazolinone, 3-(2-(2-naphthalenyloxy)ethyl)- is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring, with a naphthalenyloxyethyl side chain. The unique structure of this compound makes it a subject of interest in various fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(2-(2-naphthalenyloxy)ethyl)- typically involves multiple steps:
Formation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of Naphthalenyloxyethyl Side Chain: The naphthalenyloxyethyl group is introduced via nucleophilic substitution reactions. This step often involves the reaction of a quinazolinone derivative with 2-(2-naphthalenyloxy)ethyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Additionally, purification steps like recrystallization and chromatography are employed to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
4(3H)-Quinazolinone, 3-(2-(2-naphthalenyloxy)ethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinazolinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinazolinone core or the naphthalenyloxyethyl side chain.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Dimethyl sulfoxide (DMSO), ethanol, acetonitrile.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different chemical and physical properties.
科学的研究の応用
Chemistry
In chemistry, 4(3H)-Quinazolinone, 3-(2-(2-naphthalenyloxy)ethyl)- is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest. Researchers investigate its potential as an enzyme inhibitor or a ligand for receptor binding studies.
Medicine
In medicinal chemistry, 4(3H)-Quinazolinone, 3-(2-(2-naphthalenyloxy)ethyl)- is explored for its potential therapeutic properties. Compounds with similar structures have shown promise as anticancer, antiviral, and anti-inflammatory agents. Ongoing research aims to elucidate its pharmacological profile and therapeutic potential.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance of these materials, making them more durable and efficient.
作用機序
The mechanism of action of 4(3H)-Quinazolinone, 3-(2-(2-naphthalenyloxy)ethyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This modulation can lead to changes in cellular processes and pathways, resulting in the observed biological effects.
類似化合物との比較
Similar Compounds
4(3H)-Quinazolinone, 3-(2-(2-phenoxy)ethyl)-: Similar structure but with a phenoxyethyl side chain instead of a naphthalenyloxyethyl group.
4(3H)-Quinazolinone, 3-(2-(2-biphenylyloxy)ethyl)-: Features a biphenylyloxyethyl side chain, offering different chemical properties.
4(3H)-Quinazolinone, 3-(2-(2-benzyloxy)ethyl)-: Contains a benzyloxyethyl side chain, which can influence its reactivity and biological activity.
Uniqueness
The presence of the naphthalenyloxyethyl side chain in 4(3H)-Quinazolinone, 3-(2-(2-naphthalenyloxy)ethyl)- imparts unique chemical and physical properties to the compound. This structural feature can enhance its interactions with biological targets and improve its stability in various environments, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
138841-14-2 |
|---|---|
分子式 |
C20H16N2O2 |
分子量 |
316.4 g/mol |
IUPAC名 |
3-(2-naphthalen-2-yloxyethyl)quinazolin-4-one |
InChI |
InChI=1S/C20H16N2O2/c23-20-18-7-3-4-8-19(18)21-14-22(20)11-12-24-17-10-9-15-5-1-2-6-16(15)13-17/h1-10,13-14H,11-12H2 |
InChIキー |
LPCHLQFOYKUQJP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCN3C=NC4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![tert-butyl (2S)-2-amino-5-{[(4-methylphenyl)sulfonyl]amino}pentanoate](/img/structure/B11953821.png)



![N-(Benzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B11953853.png)





